molecular formula C7H11NO B2480492 2-(Methylamino)cyclohex-2-en-1-one CAS No. 33794-83-1

2-(Methylamino)cyclohex-2-en-1-one

Cat. No.: B2480492
CAS No.: 33794-83-1
M. Wt: 125.171
InChI Key: WDLOOXNSHGYRSN-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)cyclohex-2-en-1-one typically involves the reaction of cyclohexanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The compound is often produced in liquid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(Methylamino)cyclohex-2-en-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)cyclohex-2-en-1-one is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .

Biological Activity

2-(Methylamino)cyclohex-2-en-1-one, a compound with significant structural and functional relevance in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexene ring with a methylamino group. This configuration contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of cyclohexenone compounds, including this compound, exhibit notable antimicrobial properties. For instance, related compounds have shown inhibitory activities against various pathogens such as Candida albicans and Fusarium graminearum, with minimal inhibitory concentrations (MIC) indicating their effectiveness in combating fungal infections .

Table 1: Antimicrobial Activity of Cyclohexenone Derivatives

CompoundPathogenMIC (μM)
This compoundCandida albicansTBD
Related Cyclohexenone DerivativeFusarium graminearum215.52

Antioxidant Properties

The antioxidant potential of cyclohexenones has been explored extensively. Compounds similar to this compound have demonstrated significant radical scavenging activities. For example, the EC50 values for related compounds indicate effective scavenging against ABTS radicals, suggesting that these compounds may play a role in mitigating oxidative stress .

Table 2: Antioxidant Activity of Related Compounds

CompoundEC50 (μM)
This compoundTBD
Related Cyclohexenone Derivative8.19 ± 0.15
Another Derivative16.09 ± 0.01

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets. For example, its structure allows it to act as an inhibitor of certain enzymes involved in pathogen metabolism or to modulate oxidative stress pathways.

Case Studies

Several studies have focused on the pharmacological effects of cyclohexenones:

  • Antifungal Study : A study exploring the antifungal properties of cyclohexenones found that specific derivatives exhibited potent activity against Candida albicans, suggesting potential applications in treating fungal infections .
  • Antioxidant Research : Another investigation highlighted the antioxidant capabilities of cyclohexenone derivatives, correlating their structural features with enhanced radical scavenging activity .

Properties

IUPAC Name

2-(methylamino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-6-4-2-3-5-7(6)9/h4,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLOOXNSHGYRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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